1,3,5-Trifluoro-2-iodobenzene

Description

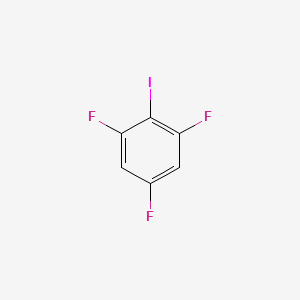

Structure

3D Structure

Propriétés

IUPAC Name |

1,3,5-trifluoro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUZRFPGJAMCBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)I)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964877 | |

| Record name | 1,3,5-Trifluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506407-82-5, 41860-63-3 | |

| Record name | 1,3,5-Trifluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRIFLUOROIODOBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 506407-82-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

1,3,5-Trifluoro-2-iodobenzene is a halogen-bonding donor. It has the ability to co-crystallize with various halogen-bonding acceptors, ranging from neutral Lewis bases (nitrogen-containing heterocycles, N-oxides, and triphenylphosphine selenide) to anions (halide ions and thiocyanate ion). These targets play a crucial role in the formation of a wide diversity of supramolecular architectures.

Mode of Action

The compound interacts with its targets through halogen-bonding interactions. This interaction leads to the formation of co-crystals with various halogen-bonding acceptors. The resulting changes include the formation of diverse supramolecular architectures.

Pharmacokinetics

It’s worth noting that the compound is slightly soluble in water, which could impact its absorption and distribution in biological systems.

Result of Action

Its ability to form diverse supramolecular architectures through halogen-bonding interactions suggests that it may have a broad range of effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is light-sensitive, suggesting that exposure to light could affect its stability and efficacy. Furthermore, it’s incompatible with strong oxidizing agents, strong acids, and bases, indicating that the chemical environment can significantly influence its action.

Activité Biologique

1,3,5-Trifluoro-2-iodobenzene (TFIB) is an organic compound that has garnered attention due to its unique structural features and potential biological activities. With the molecular formula C₆H₂F₃I and a molecular weight of 257.98 g/mol, TFIB is characterized by the presence of three fluorine atoms and one iodine atom attached to a benzene ring. This article explores the biological activity of TFIB, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

- Molecular Formula : C₆H₂F₃I

- Molecular Weight : 257.98 g/mol

- CAS Number : 41860-63-3

- Structural Features : The trifluoromethyl group (–CF₃) and the iodo group (–I) contribute to the compound's reactivity and interactions with biological molecules.

The biological activity of TFIB is primarily attributed to its ability to interact with various biomolecules through noncovalent interactions such as halogen bonding and π–π stacking. These interactions can influence several biological pathways:

- Halogen Bonding : The iodine atom in TFIB can form halogen bonds with nucleophilic sites in biomolecules, potentially affecting protein structure and function .

- Electrophilic Character : The electron-withdrawing nature of the fluorine atoms enhances the electrophilic character of the compound, allowing it to participate in nucleophilic substitution reactions.

Biological Applications

TFIB has been investigated for its potential applications in several areas:

- Medicinal Chemistry : Due to its structural properties, TFIB has been explored as a building block in the synthesis of pharmaceuticals. Its unique reactivity may lead to compounds with enhanced therapeutic profiles .

- Fluorescent Probes : The compound has been utilized as a fluorescent probe in biochemical assays, allowing for the visualization of cellular processes .

- Chemical Synthesis : TFIB serves as an intermediate in organic synthesis, particularly in the development of fluorinated organic compounds.

Table 1: Summary of Biological Activity Studies on TFIB

Case Study: Halogen Bonding Interactions

In a study by Ding et al., the crystallographic analysis revealed that TFIB can form multiple halogen bonds with nitrogen-containing ligands. This study demonstrated that these interactions could significantly affect the stability and reactivity of complex molecular assemblies. The formation of C−I⋯N halogen bonds was shown to compete effectively with π–π stacking interactions, indicating the versatility of TFIB in forming stable complexes under various conditions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations: Trifluoromethyl vs. Fluorine

Compounds with trifluoromethyl (-CF₃) groups instead of fluorine exhibit distinct electronic and steric profiles. For example:

- 1-Iodo-3,5-bis(trifluoromethyl)benzene (CAS 328-73-4): Replacing all three fluorines with -CF₃ groups increases steric bulk and electron-withdrawing effects, reducing iodine’s reactivity in nucleophilic substitutions compared to 1,3,5-trifluoro-2-iodobenzene. Similarity: 1.00 (structural) but divergent reactivity .

- 1-Iodo-3-(trifluoromethyl)benzene (CAS 401-81-0): A single -CF₃ group at position 3 creates a less symmetrical structure, altering regioselectivity in cross-coupling reactions. Similarity: 1.00 (structural) but lower thermal stability due to fewer fluorine atoms .

Halogen Positional Isomerism

- 1-Chloro-3,5-difluoro-2-iodobenzene (CAS 1242339-98-5): Substituting one fluorine with chlorine reduces electron-withdrawing effects, increasing iodine’s nucleophilicity. Molecular weight (274.43 g/mol) and logP (3.4) differ significantly from this compound (MW 273.89 g/mol) due to chlorine’s polarizability .

- 1,3,5-Trifluoro-2,4-diiodobenzene (CAS 84322-55-4): Dual iodine atoms enhance steric hindrance, limiting applications in Suzuki-Miyaura couplings. Reactivity studies show slower kinetics compared to mono-iodinated analogs .

Amino-Substituted Analogs

- 2-Amino-5-iodobenzotrifluoride (CAS 97760-97-9): The amino group at position 2 introduces electron-donating effects, counterbalancing -CF₃ and iodine. Similarity: 0.91 (functional group positioning), with applications in dye synthesis .

- 4-Amino-3-iodobenzotrifluoride (CAS 163444-17-5): Amino at position 4 alters conjugation pathways, reducing iodine’s leaving-group ability. Similarity: 0.89 .

Data Tables

Table 1: Key Properties of this compound and Analogs

Table 2: Reactivity Comparison

Research Findings

- Synthetic Utility : this compound’s fluorine atoms suppress halogen scrambling during metal-halogen exchange, a common issue in polyhalogenated arenes .

- Steric Effects : Analogs with -CF₃ groups exhibit reduced coupling efficiency in Pd-catalyzed reactions due to steric hindrance, as shown in comparative studies .

- Electronic Tuning: Amino-substituted derivatives demonstrate enhanced solubility in polar solvents, broadening their application scope in medicinal chemistry .

Méthodes De Préparation

Direct Iodination of Fluorinated Benzene Derivatives

The most straightforward approach to synthesize this compound is the electrophilic aromatic substitution (EAS) iodination of 1,3,5-trifluorobenzene or related fluorinated benzenes. The presence of fluorine atoms influences the regioselectivity of iodination due to their electron-withdrawing effects, directing the iodine substitution to the 2-position relative to the fluorines.

- Typical reagents and conditions : Iodine (I2) or iodine monochloride (ICl) in the presence of an oxidizing agent or Lewis acid catalyst (e.g., aluminum chloride, iron(III) chloride) under controlled temperature conditions.

- Mechanism : The aromatic ring undergoes electrophilic attack by the iodine electrophile, with fluorine substituents directing the substitution to the ortho position relative to one fluorine, resulting in the 2-iodo derivative.

- Yields and purity : Reported yields vary depending on reaction conditions but typically range from moderate to good (30-60%). Purification is often achieved by fractional distillation or recrystallization.

Halogen Exchange (Finkelstein-type) Reactions

Another method involves halogen exchange reactions starting from 1,3,5-trifluoro-2-chlorobenzene or 2-bromobenzene derivatives, where the chlorine or bromine is replaced by iodine.

- Reagents : Sodium iodide or potassium iodide in polar aprotic solvents (e.g., acetone) under reflux.

- Advantages : This method allows for selective introduction of iodine at the 2-position if the precursor is appropriately substituted.

- Limitations : The reaction may require long reaction times and careful control to avoid side reactions or incomplete halogen exchange.

Metal-Catalyzed Cross-Coupling Approaches

Recent advances in palladium-catalyzed cross-coupling reactions have enabled the synthesis of this compound via metal-halogen exchange or direct coupling of fluorinated aryl boronic acids with iodine sources.

- Example : Palladium-catalyzed iodination of 1,3,5-trifluorophenylboronic acid or related boronate esters.

- Catalysts and ligands : Pd(0) complexes with phosphine ligands such as XPhos or RuPhos have been reported to facilitate efficient coupling.

- Reaction conditions : Typically conducted under mild temperatures (room temperature to 100 °C) in polar solvents.

- Yields : High yields (up to 80%) have been reported for similar fluorinated aryl iodides in cross-coupling literature.

- Advantages : High regioselectivity and functional group tolerance.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Catalysts | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Electrophilic Aromatic Iodination | 1,3,5-Trifluorobenzene | I2 or ICl, Lewis acid (AlCl3, FeCl3) | 50–140 °C, HCl atmosphere | 30–60 | Direct iodination, regioselective |

| Halogen Exchange (Finkelstein) | 1,3,5-Trifluoro-2-chlorobenzene | NaI or KI in acetone | Reflux | Moderate | Requires halogenated precursor |

| Pd-Catalyzed Cross-Coupling | 1,3,5-Trifluorophenylboronic acid | Pd(0), phosphine ligands, iodine source | Mild heating (RT–100 °C) | Up to 80 | High selectivity, modern synthetic method |

Detailed Research Findings and Analysis

Electrophilic Iodination with Lewis Acid Catalysts

A patent (US4079090A) describes halogenation reactions of fluorinated benzenes using aluminum chloride and hydrogen chloride atmospheres, which can be adapted for iodination by substituting iodine sources. The reaction involves stirring the mixture at elevated temperatures (100–140 °C) under controlled pressure, followed by fractional distillation to isolate the iodinated product. The presence of fluorine atoms directs substitution to the 2-position, consistent with the formation of this compound.

Cross-Coupling Synthesis

Research published in the Journal of Organic Chemistry (2017) demonstrates the use of palladium-catalyzed cross-coupling reactions to synthesize polyfluorinated biphenyls, which involve intermediates such as this compound. The use of phosphine ligands like XPhos and RuPhos enhances the efficiency and selectivity of the iodination step. These methods provide a route to prepare this compound with high purity and yield, suitable for further synthetic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3,5-Trifluoro-2-iodobenzene, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via halogen exchange reactions or directed ortho-metalation strategies. For example, iodination of 1,3,5-trifluorobenzene using iodine monochloride (ICl) in the presence of a Lewis acid (e.g., AlCl₃) at 0–5°C yields the target compound. Purity validation involves HPLC (C18 column, methanol/water mobile phase) and ¹⁹F NMR spectroscopy (δ -110 to -120 ppm for aromatic fluorine environments). Cross-referencing with PubChem data (molecular weight ~258 g/mol) ensures consistency .

Q. How should researchers handle and store this compound to prevent decomposition?

- Methodological Answer : Store under inert gas (argon) at 2–8°C in amber vials to minimize light-induced degradation. Solubility in THF (tetrahydrofuran) or DCM (dichloromethane) allows for stock solutions, but avoid aqueous buffers due to hydrolysis risks. Stability tests via TLC (Rf ~0.7 in hexane/ethyl acetate 9:1) should be conducted monthly .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹⁹F NMR : Aromatic protons appear as a singlet (δ 7.2–7.5 ppm), while fluorine signals split due to coupling (³J₆-F ~8 Hz).

- Mass Spectrometry : ESI-MS in negative ion mode shows [M-I]⁻ peaks at m/z 131.

- XRD : Single-crystal X-ray diffraction confirms planar geometry and C-I bond length (~2.09 Å), comparable to analogs in PubChem .

Advanced Research Questions

Q. How does the electronic effect of fluorine substituents influence the reactivity of the iodine atom in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine groups activate the iodine atom for Suzuki-Miyaura couplings. Computational DFT studies (B3LYP/6-311G**) reveal a reduced C-I bond dissociation energy (~55 kcal/mol) compared to non-fluorinated analogs. Experimentally, Pd(PPh₃)₄ catalyzes coupling with arylboronic acids in THF/Na₂CO₃ at 80°C, achieving yields >75%. Contrast with chloro analogs ( ) shows slower kinetics due to weaker C-Cl bonds .

Q. What strategies resolve contradictions in reported reaction yields when using this compound as a substrate?

- Methodological Answer : Discrepancies arise from varying catalytic systems or solvent polarities. For example:

- Catalyst Screening : Pd(OAc)₂/XPhos outperforms Pd(PPh₃)₄ in polar aprotic solvents (DMF vs. THF).

- Additives : KI (1 equiv) mitigates iodide leaching, improving yield reproducibility.

- Statistical Analysis : DOE (Design of Experiments) identifies optimal conditions (e.g., 90°C, 18h) with p <0.05 significance .

Q. Can this compound form co-crystals via halogen bonding, and what applications does this have?

- Methodological Answer : The iodine atom acts as a halogen bond donor, forming co-crystals with pyridine derivatives (e.g., 2,3-bis(pyridin-2-yl)pyrazine). Single-crystal XRD () reveals I···N distances of ~2.8 Å and angles of 170–175°, confirming strong interactions. Applications include:

- Materials Science : Tunable luminescence via π-stacking.

- Pharmaceuticals : Enhanced solubility of APIs (Active Pharmaceutical Ingredients) in co-crystal formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.